N-(5-benzyl-1,3-thiazol-2-yl)-3-methyl-1-benzofuran-2-carboxamide
Description
Properties
IUPAC Name |
N-(5-benzyl-1,3-thiazol-2-yl)-3-methyl-1-benzofuran-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16N2O2S/c1-13-16-9-5-6-10-17(16)24-18(13)19(23)22-20-21-12-15(25-20)11-14-7-3-2-4-8-14/h2-10,12H,11H2,1H3,(H,21,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LTRBUULLLHEPQG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(OC2=CC=CC=C12)C(=O)NC3=NC=C(S3)CC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-benzyl-1,3-thiazol-2-yl)-3-methyl-1-benzofuran-2-carboxamide typically involves the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through the reaction of a suitable α-haloketone with thiourea under basic conditions.
Benzylation: The thiazole ring is then benzylated using benzyl bromide in the presence of a base such as potassium carbonate.
Formation of the Benzofuran Ring: The benzofuran ring is synthesized through a cyclization reaction involving a suitable phenol derivative and an α-haloketone.
Coupling Reaction: The final step involves coupling the benzylated thiazole with the benzofuran derivative using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) to form the carboxamide linkage.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to ensure scalability and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
N-(5-benzyl-1,3-thiazol-2-yl)-3-methyl-1-benzofuran-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to reduce the carboxamide group to an amine.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzyl position, using nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.
Reduction: Lithium aluminum hydride, sodium borohydride, ethanol.
Substitution: Amines, thiols, potassium carbonate, dimethylformamide (DMF).
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Substituted thiazole derivatives.
Scientific Research Applications
Antimicrobial Activity
Research indicates that compounds containing thiazole rings exhibit notable antimicrobial properties. N-(5-benzyl-1,3-thiazol-2-yl)-3-methyl-1-benzofuran-2-carboxamide has been investigated for its potential as an antimicrobial agent against various pathogens. Studies have shown that thiazole derivatives can effectively combat multidrug-resistant bacteria and fungi .
Anticancer Properties
The compound has also been explored for its anticancer activities. In vitro studies demonstrate that it exhibits cytotoxic effects against several cancer cell lines, including breast cancer (MCF-7), hepatocellular carcinoma (HepG2), and colorectal carcinoma (HCT-116). The structure–activity relationship (SAR) analyses suggest that modifications in the thiazole ring enhance its anticancer efficacy .
Anti-inflammatory Effects
Preliminary investigations suggest that this compound may possess anti-inflammatory properties. These effects are hypothesized to be mediated through the inhibition of pro-inflammatory cytokines, although further studies are needed to elucidate the precise mechanisms involved .
Industrial Applications
In addition to its biological significance, this compound serves as a valuable building block in organic synthesis and materials science. It can be utilized in:
- Coordination Chemistry : As a ligand for metal complexes.
- Dye Production : As a precursor for synthesizing various dyes and pigments.
These applications highlight its versatility in both academic research and industrial settings .
Case Study 1: Anticancer Activity Evaluation
A study conducted by Evren et al. (2019) synthesized novel thiazole derivatives incorporating this compound. The evaluation against human glioblastoma U251 cells revealed significant cytotoxicity with IC50 values indicating effective inhibition of tumor growth .
Case Study 2: Antimicrobial Screening
In another investigation, compounds derived from thiazole were tested for their antimicrobial efficacy against clinical isolates. Results demonstrated that certain derivatives showed potent activity against resistant strains of bacteria, suggesting their potential as therapeutic agents in treating infections .
Mechanism of Action
The mechanism of action of N-(5-benzyl-1,3-thiazol-2-yl)-3-methyl-1-benzofuran-2-carboxamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may target enzymes involved in cell proliferation and survival, such as kinases and proteases.
Pathways Involved: It can modulate signaling pathways related to apoptosis and cell cycle regulation, leading to the inhibition of tumor cell growth.
Comparison with Similar Compounds
Comparison with Similar Compounds
Thiazole-benzofuran derivatives exhibit diverse pharmacological profiles depending on substituent modifications. Below is a comparative analysis of BF1 with structurally related compounds:
PP2 (7-Benzyl-8-Methyl-2-Propylpyrazolo[4,3-e]thiazolo[3,2-a]pyrimidin-4(2H)-one)
- Structural Differences: PP2 contains a pyrazolo-thiazolo-pyrimidinone core instead of a benzofuran ring, with a trifluoromethyl-phenylmethyl group enhancing steric bulk .
PP2’s mitochondrial depolarization suggests a distinct mechanism compared to BF1’s ROS-driven apoptosis. Both compounds show tumor selectivity and minimal hepatotoxicity .
N-(5-Ethylamino-2,5-Dihydro-1,3-thiazol-2-yl)-3-Hydroxy-5-Nitro-1-Benzofuran-2-Carbohydrazide
- Structural Differences : Features a 3-hydroxy-5-nitro-benzofuran group and carbohydrazide linker instead of a carboxamide .
- The nitro group may confer redox activity, while the carbohydrazide moiety could influence solubility .
Polymer-Conjugated BF1 (Th1, Th3, Th5)
- Structural Modifications : BF1 conjugated with PEG-based polymers (e.g., poly(VEP-co-GMA)-graft-mPEG) improves solubility and bioavailability .
- Enhanced Activity : Polymer-BF1 complexes amplify antioxidant system modulation in lymphoma cells, suggesting synergistic effects between the drug and carrier .
Key Research Findings and Data Tables
Table 1: Structural and Functional Comparison of Thiazole Derivatives
Table 2: In Vitro Cytotoxicity and Mechanistic Effects
Biological Activity
N-(5-benzyl-1,3-thiazol-2-yl)-3-methyl-1-benzofuran-2-carboxamide is a complex organic compound that has garnered attention for its potential biological activities. This article explores its biological activity, focusing on its mechanisms, interactions, and relevant research findings.
Compound Overview
This compound features a thiazole ring fused with a benzofuran moiety , characterized by a benzyl group at the 5-position of the thiazole and a carboxamide functional group. This unique structure enhances its reactivity and biological activity due to the presence of nitrogen and sulfur atoms in the thiazole ring and the aromatic character provided by the benzofuran structure.
Research indicates that this compound may exhibit various biological activities through several mechanisms:
- Enzyme Interaction : The compound can bind to specific enzymes, inhibiting their activity. This interaction may affect critical biochemical pathways involved in cellular function and proliferation.
- DNA Interaction : It has been suggested that this compound can interfere with DNA replication and transcription processes, potentially leading to cytotoxic effects in rapidly dividing cells.
- Antimicrobial and Antifungal Properties : Preliminary studies have shown promise in its application as an antimicrobial and antifungal agent, although specific targets and mechanisms remain under investigation.
Cytotoxicity Studies
A significant body of research has focused on the cytotoxic effects of thiazole derivatives, including this compound. For instance:
- A study highlighted the structure–activity relationship (SAR) of thiazole compounds, indicating that modifications at specific positions can enhance their cytotoxicity against cancer cell lines. The presence of electron-donating groups like methyl at certain positions was found to increase activity significantly .
Case Studies
Several case studies have evaluated the anticancer potential of compounds related to this compound:
Pharmacokinetics
The pharmacokinetic profile of this compound is not fully characterized. However, factors such as absorption, distribution, metabolism, and excretion (ADME) are crucial for understanding its efficacy and safety in therapeutic applications. Further studies are necessary to elucidate these parameters.
Q & A
Q. What experimental methods are recommended to assess the cytotoxic effects of this compound on cancer cells?
Cytotoxicity can be evaluated using fluorescence microscopy to measure mitochondrial membrane potential (e.g., rhodamine 123 or TMRM dyes) and electron microscopy to observe ultrastructural changes in organelles like mitochondria and nuclei. Polarographic methods with Clark electrodes are suitable for measuring oxygen consumption rates in isolated mitochondria . Apoptosis markers (e.g., Bax, Bcl-2) can be quantified via Western blotting or ELISA to confirm mechanistic pathways .
Q. How can researchers synthesize and validate derivatives of this compound for structure-activity relationship (SAR) studies?
Derivatives are typically synthesized via reactions such as chloroacetamide substitution with morpholine or ethyldiamine to form imidazole carboxamides . Purity is validated using HPLC (≥98%), and structural confirmation employs techniques like NMR, mass spectrometry, or X-ray crystallography (using SHELX for refinement) . Anticancer activity screening through the NCI Developmental Therapeutics Program (DTP) provides standardized cytotoxicity data .
Q. What in vitro models are appropriate for preliminary toxicity profiling?
Use non-cancerous cell lines (e.g., HEK 293 kidney cells or HaCaT keratinocytes) to assess selectivity. Liver homogenates from healthy and tumor-bearing mice can evaluate effects on antioxidant enzymes (e.g., catalase, SOD) and lipid peroxidation markers like TBA-reactive products .
Advanced Research Questions
Q. How does the compound affect mitochondrial bioenergetics, and how can conflicting data be resolved?
While polarography may show no immediate changes in oxygen consumption, fluorescence microscopy reveals mitochondrial membrane depolarization, particularly when the compound is conjugated with PEG-based nanoparticles (PEG-PN). This discrepancy suggests that structural damage (observed via electron microscopy) precedes measurable metabolic dysfunction . To resolve contradictions, combine real-time metabolic flux analysis (e.g., Seahorse XF) with super-resolution imaging to capture spatiotemporal dynamics .
Q. What strategies improve the compound’s bioavailability and tumor targeting while minimizing hepatotoxicity?
Conjugation with PEG-PN enhances delivery by circumventing hepatic metabolism, as shown in murine lymphoma models. Pharmacokinetic studies using LC-MS/MS can quantify tissue distribution, while hematological profiling (e.g., CBC) and liver enzyme assays (ALT/AST) monitor toxicity . Surface functionalization of nanoparticles with ligands (e.g., folate) may further enhance tumor specificity .
Q. How do pro-oxidant and antioxidant effects of the compound vary between tumor and normal tissues?
In lymphoma cells, the compound increases superoxide radicals and lipid peroxidation, but in healthy liver homogenates, it does not significantly alter catalase or glutathione peroxidase activity. Use redox-sensitive dyes (e.g., DCFH-DA for ROS) and gene expression profiling (e.g., Nrf2 pathway) to delineate tissue-specific responses .
Data Interpretation and Optimization
Q. How should researchers address inconsistencies in mitochondrial data between structural and functional assays?
Structural damage (e.g., cristae fragmentation) observed via electron microscopy may not immediately impair oxygen consumption due to compensatory mechanisms. Employ time-resolved assays: measure membrane potential (ΔΨm) and ATP synthase activity concurrently with ultrastructural analysis. Computational modeling (e.g., systems biology frameworks) can integrate multi-omics data to predict threshold effects .
Q. What computational tools are recommended for crystallographic refinement of this compound and its analogs?
SHELX programs (SHELXL, SHELXS) are standard for small-molecule refinement. For macromolecular interfaces (e.g., drug-target complexes), use PHENIX or REFMAC5 with high-resolution data. ORTEP-3 generates publication-quality thermal ellipsoid plots .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
